1-(4-Acetylphenyl)-3-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]urea
Overview
Description
1-(4-Acetylphenyl)-3-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]urea is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-(4-Acetylphenyl)-3-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]urea involves several steps, including the formation of intermediate compounds. One common method involves the reaction of 4-acetylphenyl isocyanate with 4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Acetylphenyl)-3-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or nucleophiles. Common conditions include the use of polar solvents and elevated temperatures.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the urea linkage and the formation of corresponding amines and acids.
Scientific Research Applications
1-(4-Acetylphenyl)-3-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and sulfonamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-Acetylphenyl)-3-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]urea include:
4-Acetylbiphenyl: A simpler compound with a similar acetylphenyl group but lacking the thiazole and sulfonamide functionalities.
1-(4-Acetylphenyl)-2-methyl-1-propanone: Another related compound with a similar acetylphenyl group but different overall structure and properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-5-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-12-4-10-17(11-5-12)30(27,28)24-20-21-13(2)18(29-20)23-19(26)22-16-8-6-15(7-9-16)14(3)25/h4-11H,1-3H3,(H,21,24)(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNHQNVGTPBXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)NC(=O)NC3=CC=C(C=C3)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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